molecular formula C18H20FN5O4S B2702089 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1351607-90-3

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2702089
CAS RN: 1351607-90-3
M. Wt: 421.45
InChI Key: MCKATPBIRWQXGK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,5-dimethyl-1H-pyrazol-1-yl group would contribute to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, pyrazoles are weak bases, with a pKb of 11.5 .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of pyrazolyl and pyridazinyl derivatives, including compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide, have been extensively studied. For instance, the work by Abdel (1991) explored the synthesis of new pyridazinones through reactions involving 3-methyl-1-phenyl-2-pyrazolin-5-one, leading to compounds with moderate antibacterial activity against Gram-positive bacteria (Abdel, 1991). Similarly, Kolar et al. (1996) described transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds (Kolar, Tiŝler, & Pizzioli, 1996).

Biological Activities

The research into the biological activities of compounds related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has yielded promising results. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, discovering compounds with significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity (Hassan, 2013). Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative showing high singlet oxygen quantum yield, indicating potential for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Methodological Approaches

The methodological approaches in the synthesis and evaluation of these compounds involve various chemical transformations and biological assays. Gul et al. (2016) highlighted the synthesis of new benzenesulfonamide derivatives, exploring their cytotoxicity and potential as carbonic anhydrase inhibitors, showcasing a methodological approach to evaluating biological activity (Gul et al., 2016). Fookes et al. (2008) synthesized fluorinated analogs of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, investigating their affinity for peripheral benzodiazepine receptors, demonstrating a synthesis and evaluation method for potential imaging agents in neurodegenerative disorders (Fookes et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives are used in medicine due to their biological activity .

properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4S/c1-12-10-13(2)24(21-12)17-6-7-18(25)23(22-17)9-8-20-29(26,27)14-4-5-16(28-3)15(19)11-14/h4-7,10-11,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKATPBIRWQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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